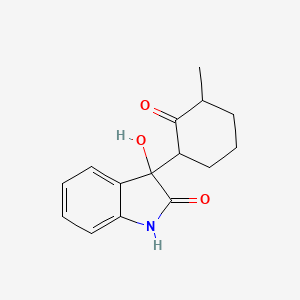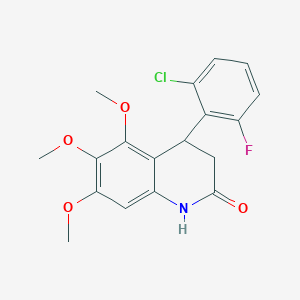
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTFQ, is a chemical compound that has been studied for its potential pharmacological effects. It belongs to the quinolinone class of compounds and has been found to exhibit a range of interesting biological activities.
Mechanism of Action
The exact mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells, to reduce inflammation in animal models of arthritis, and to exhibit antifungal activity against certain strains of fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been shown to exhibit a range of interesting biological activities, which makes it a potentially useful tool for studying various physiological processes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are many potential future directions for research on 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as an anti-cancer agent, as studies have shown that it can inhibit the growth of certain cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Scientific Research Applications
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antifungal agent. It has also been investigated for its potential to modulate the activity of certain enzymes and receptors in the body.
properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-23-13-8-12-16(18(25-3)17(13)24-2)9(7-14(22)21-12)15-10(19)5-4-6-11(15)20/h4-6,8-9H,7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWQUULLKBDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC=C3Cl)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



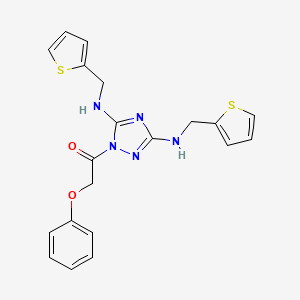
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4226330.png)
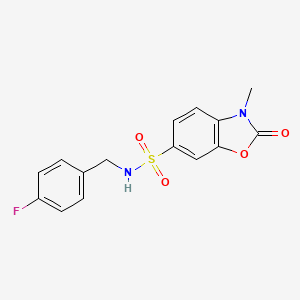
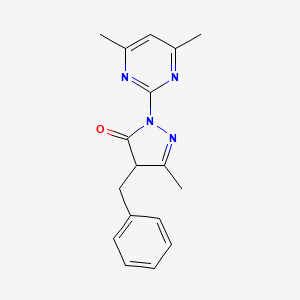
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4226345.png)
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4226349.png)
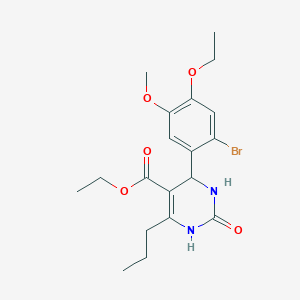
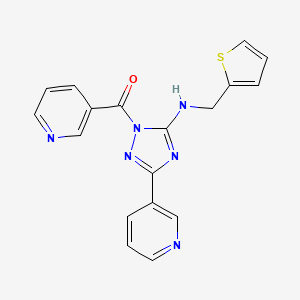

![N-[2-(5-{[1-(anilinocarbonyl)propyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4226393.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)
![1-methyl-4-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine](/img/structure/B4226415.png)
